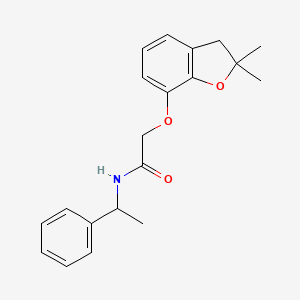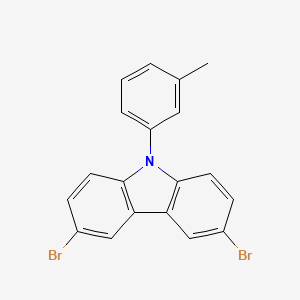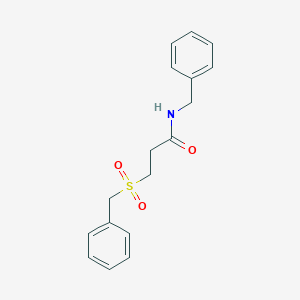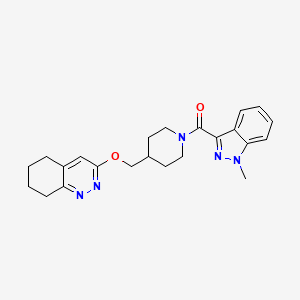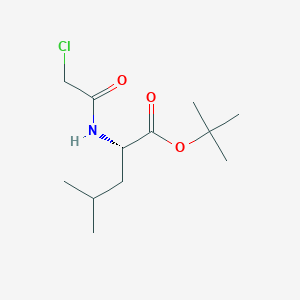![molecular formula C24H33N3O5 B2711796 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-44-7](/img/structure/B2711796.png)
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, has a molecular formula of C17H19NO5 . It is a complex organic compound that belongs to the class of benzamides.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with three methoxy groups (OCH3) attached to the benzene ring and a methoxyphenyl group attached to the nitrogen of the amide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.345 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Drug Analogs
One significant application of compounds related to 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is in the synthesis of drug analogs. For example, Owton et al. (1995) described the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, indicating the potential for creating novel therapeutic compounds (Owton et al., 1995).
Serotonin Ligands
Research by Glennon et al. (1988) on arylpiperazine derivatives, including compounds similar to the one , revealed their potential as high-affinity 5-HT1A serotonin ligands. This finding suggests a role in developing agents targeting serotonin receptors, which are crucial in many neurological processes (Glennon et al., 1988).
5-HT6 Serotonin Receptor Ligands
Łażewska et al. (2019) explored 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, akin to the compound , for their affinity for the human serotonin 5-HT6 receptor. This research underscores the potential of such compounds in developing treatments for disorders related to serotonin receptors (Łażewska et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzamides demonstrating significant inhibitory activity on cyclooxygenase enzymes and showing promising analgesic and anti-inflammatory properties. This research indicates the utility of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Mussoi et al. (1996) researched benzamides containing trimethyl elements, finding some analogs to be potent anticonvulsants. This suggests a potential application of similar compounds in treating convulsive disorders (Mussoi et al., 1996).
Inhibitory Activities on Enzymes
Ohemeng et al. (1994) synthesized benzofuran hydroxyamic acids, including derivatives with structural similarities to the compound , showing potent inhibitory activities on the 5-lipoxygenase enzyme. These findings highlight the potential for designing enzyme inhibitors based on such compounds (Ohemeng et al., 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions or applications of this compound are not specified in the search results . The potential uses of a compound like this could be vast, depending on its physical and chemical properties, including potential applications in pharmaceuticals, materials science, and chemical synthesis.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-26-10-12-27(13-11-26)20(17-6-8-19(29-2)9-7-17)16-25-24(28)18-14-21(30-3)23(32-5)22(15-18)31-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUVMMHRVBGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

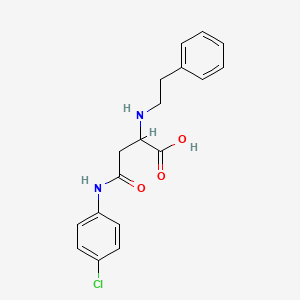
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)

![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2711721.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2711722.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)
